3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one
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Overview
Description
3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a fluorine atom, and a methyl group attached to a pyrimidoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-2-carboxylic acid with an aldehyde and an amine to form Mannich products, which are then dehydrated in the presence of a dehydrating agent such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired pyrimidoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce reaction times. The choice of reagents and reaction conditions is critical to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other functional groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-one: Shares a similar indole core but lacks the ethoxypropyl and fluorine groups.
Indole-3-acetic acid: A simpler indole derivative with different functional groups and biological activities.
Uniqueness
3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
899397-36-5 |
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Molecular Formula |
C16H18FN3O2 |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
3-(3-ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C16H18FN3O2/c1-3-22-8-4-7-20-10-18-14-12-9-11(17)5-6-13(12)19(2)15(14)16(20)21/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
ZILGCZDKUTXHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=NC2=C(C1=O)N(C3=C2C=C(C=C3)F)C |
solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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